molecular formula C22H25N5O2 B11241725 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11241725
M. Wt: 391.5 g/mol
InChI Key: JLTLKYPLRBNQCA-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dihydropyrimidinone core

Preparation Methods

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the piperidine ring: This involves the cyclization of suitable precursors to form the piperidine ring.

    Coupling reactions: The pyrazole and piperidine rings are then coupled with a dihydropyrimidinone core through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, as well as dihydropyrimidinone analogs. Compared to these compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE may exhibit unique properties due to its specific structural features. For example, its combination of functional groups may confer distinct biological activities or chemical reactivity.

Conclusion

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-6-phenylpyrimidin-4-one

InChI

InChI=1S/C22H25N5O2/c1-16-13-17(2)27(24-16)22-23-19(18-9-5-3-6-10-18)14-20(28)26(22)15-21(29)25-11-7-4-8-12-25/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3

InChI Key

JLTLKYPLRBNQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCCCC3)C4=CC=CC=C4)C

Origin of Product

United States

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